molecular formula C8H13NO2 B13014050 2-Cyclopropylpyrrolidine-2-carboxylic acid

2-Cyclopropylpyrrolidine-2-carboxylic acid

Cat. No.: B13014050
M. Wt: 155.19 g/mol
InChI Key: XNFHHGCNPHOQGW-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrrolidine-2-carboxylic acid is a unique compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which in turn is bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable carboxylic acid derivative can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-Cyclopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in pharmaceutical formulations.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Cyclopropylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidine-2-carboxylic acid: Lacks the cyclopropyl group but shares the pyrrolidine and carboxylic acid functionalities.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.

The uniqueness of this compound lies in its combination of the cyclopropyl and pyrrolidine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-cyclopropylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8(6-2-3-6)4-1-5-9-8/h6,9H,1-5H2,(H,10,11)

InChI Key

XNFHHGCNPHOQGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(C2CC2)C(=O)O

Origin of Product

United States

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